molecular formula C24H20F3N3O3S B2897018 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252901-17-9

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2897018
CAS No.: 1252901-17-9
M. Wt: 487.5
InChI Key: FYZUUXRSUGTFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H20F3N3O3S and its molecular weight is 487.5. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A significant application area is the development of selective radioligands for positron emission tomography (PET) imaging. Research has shown the synthesis of compounds like DPA-714, a fluorinated ligand of the translocator protein 18 kDa (TSPO), which is utilized for in vivo imaging of microglia activation and neuroinflammatory processes. This application underscores the potential of thieno[3,2-d]pyrimidine derivatives in neuroimaging and the study of neurodegenerative diseases (Dollé et al., 2008).

Heterocyclic Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of thieno[3,2-d]pyrimidin-4-ones and related compounds have been explored, demonstrating the versatility of these heterocycles in forming complex molecular structures. These studies highlight methods for synthesizing diverse derivatives, which could have implications in drug discovery and material science (Elmuradov et al., 2011).

Anticancer Activity

Another research avenue is the evaluation of thieno[3,2-d]pyrimidine derivatives for their antitumor activity. Studies have synthesized and tested novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, showing potent anticancer activity against several human cancer cell lines. This suggests a promising role for these compounds in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Neuroinflammation Imaging

The novel pyrazolo[1,5-a]pyrimidines, closely related to TSPO ligands, have been synthesized and evaluated for neuroinflammation imaging. These compounds, including radiolabeled versions with fluorine-18, have been tested in vivo for PET imaging of neuroinflammatory processes, indicating their utility in diagnosing and monitoring neurodegenerative diseases (Damont et al., 2015).

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S/c1-14-6-7-16(10-15(14)2)12-30-22(32)21-19(8-9-34-21)29(23(30)33)13-20(31)28-18-5-3-4-17(11-18)24(25,26)27/h3-11,19,21H,12-13H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVVUUGXSQUSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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